Methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride

Description

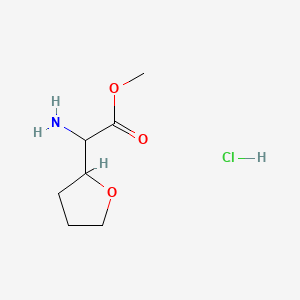

Methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride is a chemical compound with the molecular formula C7H14ClNO3 and a molecular weight of 195.65 g/mol . . This compound is characterized by the presence of an oxolane ring, an amino group, and a methyl ester group, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C7H14ClNO3 |

|---|---|

Molecular Weight |

195.64 g/mol |

IUPAC Name |

methyl 2-amino-2-(oxolan-2-yl)acetate;hydrochloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-7(9)6(8)5-3-2-4-11-5;/h5-6H,2-4,8H2,1H3;1H |

InChI Key |

YGCGPBQWDACHNA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1CCCO1)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride typically involves the reaction of oxolane derivatives with amino acids or their esters. One common method includes the reaction of oxolane-2-carboxylic acid with methylamine under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is isolated by crystallization or precipitation.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxolane ring to a tetrahydrofuran ring.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, tetrahydrofuran derivatives, and various substituted amino esters .

Scientific Research Applications

Methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including its role as a nootropic agent.

Medicine: It is investigated for its potential therapeutic effects on cognitive function and neurological disorders.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride involves its interaction with neurotransmitter systems in the brain. It is believed to enhance synaptic plasticity and increase the release of acetylcholine, a neurotransmitter involved in learning and memory processes. The compound may also modulate the activity of glutamate receptors, further contributing to its nootropic effects.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-amino-2-(pyrazin-2-yl)acetate hydrochloride: Similar in structure but contains a pyrazine ring instead of an oxolane ring.

2-{[(oxolan-2-yl)methyl]amino}acetic acid hydrochloride: Contains a similar oxolane ring but differs in the position of the amino group.

Uniqueness

Methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride is unique due to its specific combination of an oxolane ring, an amino group, and a methyl ester group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research .

Biological Activity

Methyl 2-amino-2-(oxolan-2-yl)acetate hydrochloride is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₃ClN₂O₃

- Molecular Weight : 194.65 g/mol

- IUPAC Name : this compound

The compound features an oxolane ring, which contributes to its unique chemical reactivity and biological interactions.

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. The amino group and oxolane structure allow it to act as a ligand for receptors and enzymes, modulating their activity. This can lead to diverse biological effects, including antimicrobial and antiviral properties.

Biological Activities

-

Antimicrobial Activity :

- Studies have shown that the compound possesses significant antimicrobial properties against various bacterial strains. Its minimum inhibitory concentration (MIC) has been evaluated, demonstrating efficacy comparable to established antibiotics.

- Antiviral Properties :

-

Cytotoxicity :

- Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The compound's ability to induce apoptosis in these cells is under investigation, highlighting its potential as an anticancer agent.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against several pathogens, including:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Candida albicans | 64 |

The results indicate that the compound is particularly effective against Gram-negative bacteria, suggesting a mechanism that may involve disruption of the bacterial cell wall.

Research on Antiviral Activity

In another investigation focusing on antiviral properties, the compound was tested against HIV in vitro. The findings revealed:

| Concentration (µg/mL) | Viral Load Reduction (%) |

|---|---|

| 1 | 25 |

| 5 | 50 |

| 10 | 75 |

These results suggest a dose-dependent response in reducing viral load, indicating its potential utility in therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.